molecular formula C18H21N3OS B5807218 4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide

4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide

Cat. No.: B5807218
M. Wt: 327.4 g/mol
InChI Key: LKFYGMKCUDNBOX-UHFFFAOYSA-N
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Description

4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and phenylamino groups. The final step involves the formation of the carbothioamide group. Reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or rhodium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of some intermediates and reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and various substituted piperidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction processes or the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpiperidin-4-amine
  • 1-N-Boc-4-(phenylamino)piperidine
  • Norfentanyl
  • Cannabidiol
  • BMK glycidic acid and its esters
  • 3-oxo-2-phenylbutanoic acid and its esters
  • PMK glycidic acid esters

Uniqueness

4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-anilinophenyl)-4-hydroxypiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17-10-12-21(13-11-17)18(23)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-9,17,19,22H,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFYGMKCUDNBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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